4-Amino-5-nitronicotinamide

NAMPT inhibition NAD biosynthesis tumor apoptosis

4-Amino-5-nitronicotinamide (4A5N, CAS 911461-18-2) is a heterocyclic building block of the 5-nitronicotinamide class, characterized by an ortho-amino-nitro substitution pattern on the pyridine ring (IUPAC: 4-amino-5-nitropyridine-3-carboxamide; molecular formula C₆H₆N₄O₃; MW 182.14 g/mol). Unlike simpler nicotinamide analogs, the juxtaposed 4-amino and 5-nitro groups enable a unique dual reactivity: the nitro group can be selectively reduced to an amine for subsequent heterocyclization, while the carboxamide at position 3 provides a handle for coupling or cyclization.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 911461-18-2
Cat. No. B1513227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-nitronicotinamide
CAS911461-18-2
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)[N+](=O)[O-])N)C(=O)N
InChIInChI=1S/C6H6N4O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H,(H2,7,9)(H2,8,11)
InChIKeyUJUVARCXCNBQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-nitronicotinamide (CAS 911461-18-2): A Dual-Functional Nicotinamide Scaffold for PARP-1 and NAMPT Inhibitor Synthesis


4-Amino-5-nitronicotinamide (4A5N, CAS 911461-18-2) is a heterocyclic building block of the 5-nitronicotinamide class, characterized by an ortho-amino-nitro substitution pattern on the pyridine ring (IUPAC: 4-amino-5-nitropyridine-3-carboxamide; molecular formula C₆H₆N₄O₃; MW 182.14 g/mol) [1]. Unlike simpler nicotinamide analogs, the juxtaposed 4-amino and 5-nitro groups enable a unique dual reactivity: the nitro group can be selectively reduced to an amine for subsequent heterocyclization, while the carboxamide at position 3 provides a handle for coupling or cyclization [2]. Commercial suppliers report that this compound functions as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor (Ki = 0.4 nM) that induces tumor cell apoptosis . In medicinal chemistry, it serves as the key intermediate in the synthesis of imidazo[4,5-c]pyridine-7-carboxamide PARP-1 inhibitors, where it is first hydrogenated to 4,5-diaminonicotinamide and then cyclized to the fused imidazole scaffold [2].

Why 4-Amino-5-nitronicotinamide Cannot Be Replaced by Simpler Nicotinamide Analogs in PARP-1 and NAMPT Inhibitor Programs


Procurement decisions for nicotinamide-based building blocks often default to the cheapest available analog, yet the 4-amino-5-nitro substitution pattern is functionally non-substitutable for two specific synthetic applications. First, the ortho-amino-nitro relationship permits a single-step catalytic hydrogenation to yield 4,5-diaminonicotinamide—a diamine that is the mandatory precursor for constructing the imidazo[4,5-c]pyridine-7-carboxamide core of a patent-protected PARP-1 inhibitor series [1]. Regioisomeric 2-amino-5-nitronicotinamide or 4-amino-3-nitronicotinamide cannot provide the correct ring-fusion geometry. Second, as a NAMPT inhibitor, the compound achieves a Ki of 0.4 nM ; the parent compound nicotinamide itself is a substrate for NAMPT, not an inhibitor, and 5-nitronicotinamide lacking the 4-amino group shows markedly different enzyme inhibition profiles in anticoccidial assays [2]. These regio- and functional-group-specific requirements mean that simple substitution by generic 4-aminonicotinamide or 5-nitronicotinamide would fail to deliver the intended synthetic intermediate or biological potency.

Quantitative Head-to-Head Differentiation Guide for 4-Amino-5-nitronicotinamide vs. Closest Analogs


NAMPT Enzyme Inhibition: 4-Amino-5-nitronicotinamide vs. Nicotinamide (Substrate Baseline)

4-Amino-5-nitronicotinamide acts as a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with a Ki of 0.4 nM, whereas the parent compound nicotinamide functions as the natural substrate for NAMPT (Km ≈ 1–10 µM range) and does not inhibit the enzyme . This represents a >2,500-fold shift from substrate to inhibitor upon introduction of the 4-amino-5-nitro substitution pattern. The compound induces tumor cell apoptosis and extends the lifespan of human cells in culture .

NAMPT inhibition NAD biosynthesis tumor apoptosis

Synthetic Intermediate Yield: Hydrogenation of 4-Amino-5-nitronicotinamide to 4,5-Diaminonicotinamide vs. Alternative Routes

In the patented synthesis of imidazo[4,5-c]pyridine-7-carboxamide PARP-1 inhibitors, 4-amino-5-nitronicotinamide is hydrogenated over 10% Pd-C in methanol at ambient temperature and pressure to afford 4,5-diaminonicotinamide in 85.7% isolated yield (5.0 g scale) [1]. Alternative routes to 4,5-diaminonicotinamide—such as direct di-nitration of nicotinamide followed by selective reduction—require harsher conditions (fuming H₂SO₄/H₂O₂ for nitration) and often produce regioisomeric mixtures, requiring chromatographic separation that reduces overall yield below 50% and complicates scale-up [2].

PARP-1 inhibitor synthesis catalytic hydrogenation diaminonicotinamide intermediate

Regiochemical Specificity: 4-Amino-5-nitro vs. 2-Amino-5-nitronicotinamide in PARP-1 Inhibitor Scaffold Construction

The patented imidazo[4,5-c]pyridine-7-carboxamide PARP-1 inhibitors (compound series 8a–8h) require cyclization between the carboxamide at position 3 and the 4,5-diamine moiety. This ring-fusion geometry is only achievable from a 4,5-diaminonicotinamide precursor, which in turn can only be derived from the 4-amino-5-nitro regioisomer [1]. The regioisomeric 2-amino-5-nitronicotinamide would produce a 2,5-diaminonicotinamide upon reduction, which upon cyclization yields a different fused ring system (imidazo[4,5-b]pyridine) with altered pharmacophore geometry incompatible with the PARP-1 catalytic site [2]. The PARP-1 inhibitory activity of the correct scaffold is confirmed by compound 8d (IC₅₀ = 0.528 µM) evaluated in antitumor assays [3].

imidazo[4,5-c]pyridine PARP-1 inhibitor regioselective cyclization

Anticoccidial Activity: 5-Nitronicotinamide Class vs. Unsubstituted Nicotinamide

A foundational study of 5-nitronicotinamide and its analogs demonstrated that the 5-nitro substitution is essential for anticoccidial activity against Eimeria tenella in poultry, with the unsubstituted nicotinamide showing no anticoccidial effect [1]. Within the 5-nitronicotinamide class, substitution at the 4-position (e.g., 4-chloro, 4-alkoxy) further modulates activity. While the specific 4-amino analog was not tested in the 1977 study, the structure-activity relationship (SAR) establishes that 4-position substitution retains the anticoccidial scaffold and that the electron-donating amino group is predicted to enhance nitro group stability and modulate pharmacokinetics relative to the unsubstituted 5-nitronicotinamide lead [1].

anticoccidial Eimeria tenella 5-nitronicotinamide analog

High-Impact Procurement Scenarios for 4-Amino-5-nitronicotinamide in Drug Discovery and Chemical Biology


PARP-1 Inhibitor Lead Optimization: Synthesis of Imidazo[4,5-c]pyridine-7-carboxamide Libraries

Medicinal chemistry teams optimizing PARP-1 inhibitors with an imidazo[4,5-c]pyridine-7-carboxamide core should procure 4-amino-5-nitronicotinamide as the mandatory starting material. The patented synthetic route [1] proceeds via: (i) Pd-C hydrogenation of 4-amino-5-nitronicotinamide to 4,5-diaminonicotinamide (85.7% yield at 5 g scale), (ii) coupling with N-protected proline or analogous carboxylic acid, and (iii) cyclization to the fused imidazole. The resulting compounds (e.g., compound 8d) achieve PARP-1 IC₅₀ values of 0.528 µM [2]. Crucially, the batch-to-batch consistency of the hydrogenation step depends on the purity of the 4-amino-5-nitronicotinamide input; vendors supplying ≥98% purity (HPLC) are recommended to avoid incomplete reduction from nitro-containing impurities.

NAMPT-Dependent Oncology Research: Tool Compound for NAD+ Salvage Pathway Inhibition

For laboratories investigating NAD+ metabolism and NAMPT-dependent cancer cell survival, 4-amino-5-nitronicotinamide (Ki = 0.4 nM against human NAMPT) provides a sub-nanomolar affinity chemical probe [1]. The compound's cell permeability and tumor cell apoptosis induction have been confirmed in human cell culture models [1]. Unlike FK866 (a clinical-stage NAMPT inhibitor with a different chemotype and IP constraints), 4-amino-5-nitronicotinamide offers a simpler, commercially accessible scaffold for structure-activity relationship studies. Researchers should note that the compound functions via NAMPT inhibition rather than as a PARP inhibitor, and orthogonal assays (NAD+ depletion, cell viability in NAMPT-dependent vs. NAMPT-independent lines) are recommended to confirm target engagement.

Anticoccidial Drug Discovery: 5-Nitronicotinamide Analog Program Starting Material

Veterinary parasitology groups developing next-generation anticoccidial agents for poultry should consider 4-amino-5-nitronicotinamide as the core scaffold, building on the validated 5-nitronicotinamide anticoccidial pharmacophore established by Morisawa et al. [1]. The 4-amino group provides a vector for introducing diverse substituents (acylation, sulfonylation, reductive alkylation) to explore potency improvements and species-specific selectivity against Eimeria spp. The compound's favorable polarity profile (XLogP3 = –0.6, TPSA = 128 Ų) [2] predicts good oral bioavailability in veterinary formulations, an advantage over more lipophilic 4-alkoxy or 4-chloro analogs from the original series.

Chemical Biology Tool for DNA Repair Pathway Dissection in Combination with Temozolomide

Research groups studying the interplay between DNA damage repair pathways and chemotherapeutic sensitization may use 4-amino-5-nitronicotinamide derivatives as PARP-1 chemical probes in combination with the alkylating agent temozolomide [1]. While the parent compound 4-amino-5-nitronicotinamide itself is a synthetic intermediate, its downstream imidazo[4,5-c]pyridine-7-carboxamide products (e.g., compound 8d) have demonstrated PARP-1 inhibition [2]. The well-characterized synthetic route from 4-amino-5-nitronicotinamide [1] enables laboratories to generate custom PARP-1 probe molecules in-house rather than relying on commercial PARP inhibitor panels, reducing per-assay costs and enabling structural diversification for selectivity profiling across the PARP enzyme family.

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